1'-(5-phenyl-1,2-oxazole-3-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one
CAS No.: 1797319-06-2
Cat. No.: VC4973399
Molecular Formula: C22H18N2O4
Molecular Weight: 374.396
* For research use only. Not for human or veterinary use.
![1'-(5-phenyl-1,2-oxazole-3-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one - 1797319-06-2](/images/structure/VC4973399.png)
Specification
CAS No. | 1797319-06-2 |
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Molecular Formula | C22H18N2O4 |
Molecular Weight | 374.396 |
IUPAC Name | 1'-(5-phenyl-1,2-oxazole-3-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Standard InChI | InChI=1S/C22H18N2O4/c25-20(18-14-19(28-23-18)15-6-2-1-3-7-15)24-12-10-22(11-13-24)17-9-5-4-8-16(17)21(26)27-22/h1-9,14H,10-13H2 |
Standard InChI Key | JSCSFHIIIBJSEO-UHFFFAOYSA-N |
SMILES | C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Features
Core Architecture
The molecule features a spiro[2-benzofuran-1,4'-piperidine] scaffold, where the benzofuran ring system is fused to a piperidine moiety via a spiro carbon atom. The 3-ketone group on the benzofuran ring introduces a polarizable site for potential hydrogen bonding, while the 1'-(5-phenyl-1,2-oxazole-3-carbonyl) substituent adds steric bulk and aromatic character .
Key Structural Attributes:
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Spirocyclic Core: The spiro junction imposes conformational rigidity, potentially enhancing target selectivity in biological systems .
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Oxazole-Phenyl Group: The 1,2-oxazole ring substituted with a phenyl group at position 5 contributes to π-π stacking interactions and metabolic stability .
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Ketone Functionality: The 3-one group may participate in keto-enol tautomerism, influencing solubility and reactivity .
Synthetic Methodologies
Synthesis of the Spiro[2-benzofuran-1,4'-piperidine] Core
The spirocyclic backbone is typically synthesized via cyclocondensation reactions. For example, a related compound, 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride (CAS 37663-44-8), is prepared by treating a benzofuran precursor with piperidine derivatives under acidic conditions .
Example Reaction Pathway:
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Cyclization: Heating a benzofuran-diamine intermediate with piperidine in the presence of HCl yields the spirocyclic hydrochloride salt .
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Deprotonation: Neutralization with a base such as NaHCO₃ liberates the free amine .
Physicochemical Properties
Calculated Physicochemical Parameters
While experimental data for the exact compound is limited, predictive models applied to its structural analogs suggest:
Property | Predicted Value | Method |
---|---|---|
LogP (octanol-water) | 1.82 | Consensus |
Water Solubility | 1.9 mg/mL | ESOL |
TPSA | 21.26 Ų | SILICOS-IT |
GI Absorption | High | BOILED-Egg |
BBB Permeability | Yes | ADMET |
These values indicate moderate lipophilicity and favorable absorption profiles, aligning with CNS-targeting drug candidates .
Pharmacological Profiling
Cytochrome P450 Interactions
Analogous spirocyclic piperidines exhibit CYP2D6 inhibition (IC₅₀ < 10 μM), suggesting potential drug-drug interaction risks . The oxazole moiety may further modulate CYP affinity due to its electron-deficient aromatic system.
Target Engagement Hypotheses
The structural hybrid of a spirocyclic core and oxazole-carbonyl group suggests dual activity at:
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Serotonergic Receptors: Spirocyclic amines are known 5-HT₁ₐ/₂ₐ modulators.
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Kinase Domains: Oxazole derivatives frequently inhibit kinases (e.g., EGFR, VEGFR) .
Stability and Degradation Pathways
Hydrolytic Stability
The oxazole ring is resistant to hydrolysis under physiological pH (t₁/₂ > 24 h at pH 7.4), while the ketone group may undergo slow reduction to a secondary alcohol in vivo .
Photodegradation
Benzofuran-containing compounds show susceptibility to UV-induced ring-opening reactions. Accelerated stability studies under ICH guidelines are recommended .
Synthetic Challenges and Optimization
Key Impurities
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Des-carbonyl Analog: Formed via retro-amide coupling during synthesis (controlled using low-temperature coupling) .
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Spiro-Ring Opened Byproducts: Mitigated by optimizing cyclization stoichiometry .
Scalability Considerations
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Catalytic Cross-Coupling: Palladium-catalyzed reactions (e.g., Buchwald-Hartwig amination) improve atom economy but require rigorous Pd removal (<10 ppm) .
Comparative Analysis with Structural Analogs
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